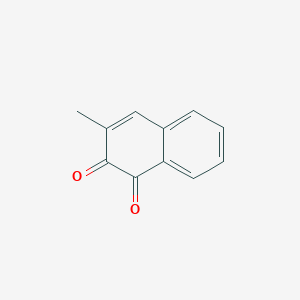
Naphthalenedione, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalenedione, methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Naphthalenedione, methyl- is also referred to as menadione or vitamin K3, which is a synthetic form of vitamin K.
準備方法
Synthetic Routes and Reaction Conditions
Naphthalenedione, methyl- can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene using chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces naphthalenedione, methyl- as the main product.
Industrial Production Methods
In industrial settings, naphthalenedione, methyl- is produced through large-scale oxidation processes. The starting material, 2-methylnaphthalene, is oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Naphthalenedione, methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
科学的研究の応用
Naphthalenedione, methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cellular respiration and oxidative stress due to its ability to generate reactive oxygen species.
Medicine: It is used as a vitamin K supplement to treat vitamin K deficiency and related disorders. It also has potential anticancer properties and is being studied for its role in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Naphthalenedione, methyl- exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood clotting and bone metabolism. The compound is converted to its active form, menaquinone (vitamin K2), in the liver, where it participates in the carboxylation process.
類似化合物との比較
Similar Compounds
Naphthoquinone: A closely related compound with similar chemical properties but lacks the methyl group.
Menadione (Vitamin K3): Another name for naphthalenedione, methyl-, highlighting its role as a synthetic vitamin K.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria in the gut.
Uniqueness
Naphthalenedione, methyl- is unique due to its synthetic origin and its ability to be converted into the active form of vitamin K2 in the body. This makes it a valuable compound for both research and therapeutic applications, particularly in the treatment of vitamin K deficiency and related disorders.
特性
CAS番号 |
31907-43-4 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
IUPAC名 |
3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3 |
InChIキー |
DPYICENZOMGYST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


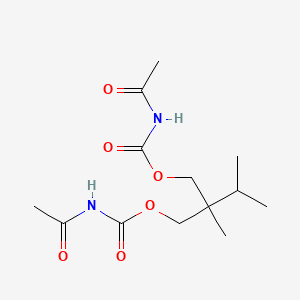
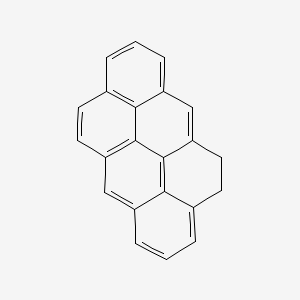
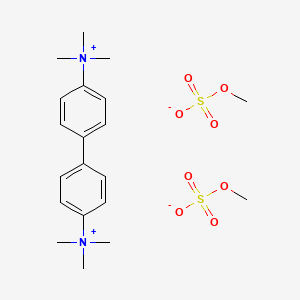
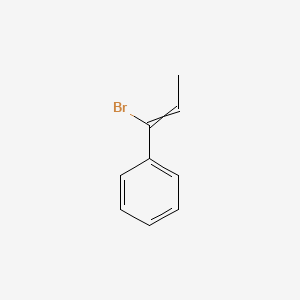
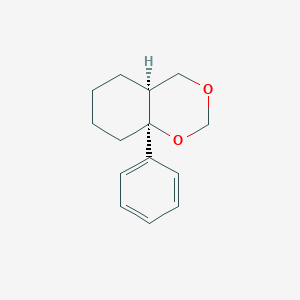
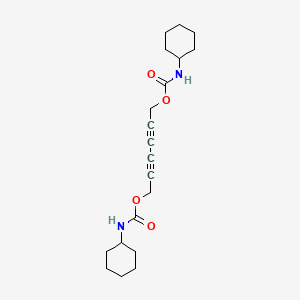
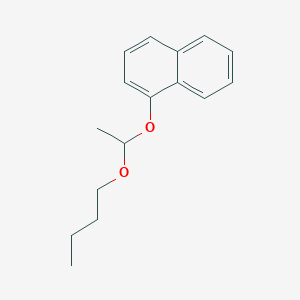
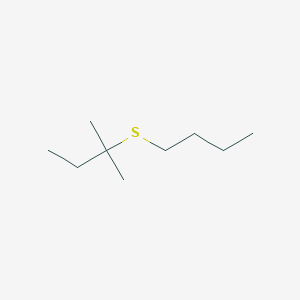
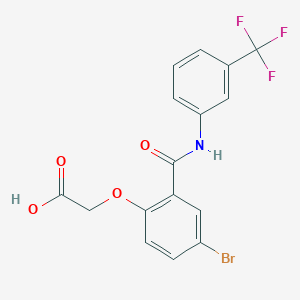
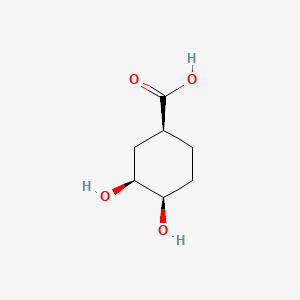
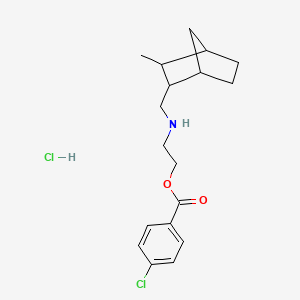
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

